molecular formula C11H12N2OS B13103907 4-Cyclopentylthiazolo[5,4-b]pyridin-5(4H)-one CAS No. 1956379-86-4

4-Cyclopentylthiazolo[5,4-b]pyridin-5(4H)-one

Cat. No.: B13103907
CAS No.: 1956379-86-4
M. Wt: 220.29 g/mol
InChI Key: VKEDODIMOAAGSS-UHFFFAOYSA-N
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Description

4-Cyclopentylthiazolo[5,4-b]pyridin-5(4H)-one is a heterocyclic compound that features a thiazole ring fused to a pyridine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopentylthiazolo[5,4-b]pyridin-5(4H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiazole with a suitable cyclopentanone derivative under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, with a catalyst like hydrochloric acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopentylthiazolo[5,4-b]pyridin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxo derivatives of the original compound.

    Reduction: Reduced forms of the compound with hydrogenated rings.

    Substitution: Substituted derivatives with various functional groups attached to the thiazole or pyridine rings.

Scientific Research Applications

4-Cyclopentylthiazolo[5,4-b]pyridin-5(4H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-Cyclopentylthiazolo[5,4-b]pyridin-5(4H)-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the compound may modulate receptor activity by binding to receptor sites and altering signal transduction pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

    Thiazolo[4,5-b]pyridine: A closely related compound with a similar structure but different substituents.

    Pyrano[2,3-d]thiazole: Another heterocyclic compound with a fused thiazole ring, but with a pyran ring instead of a pyridine ring.

    Isothiazolo[4,5-b]pyridine: A compound with an isothiazole ring fused to a pyridine ring, exhibiting different chemical properties.

Uniqueness

4-Cyclopentylthiazolo[5,4-b]pyridin-5(4H)-one is unique due to its specific cyclopentyl substitution, which can influence its biological activity and chemical reactivity. This substitution may enhance its binding affinity to certain molecular targets or alter its pharmacokinetic properties, making it a valuable compound for drug development and other applications .

Properties

CAS No.

1956379-86-4

Molecular Formula

C11H12N2OS

Molecular Weight

220.29 g/mol

IUPAC Name

4-cyclopentyl-[1,3]thiazolo[5,4-b]pyridin-5-one

InChI

InChI=1S/C11H12N2OS/c14-10-6-5-9-11(15-7-12-9)13(10)8-3-1-2-4-8/h5-8H,1-4H2

InChI Key

VKEDODIMOAAGSS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C(=O)C=CC3=C2SC=N3

Origin of Product

United States

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